molecular formula C23H26ClF2NO B14577963 1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride CAS No. 61271-86-1

1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride

Cat. No.: B14577963
CAS No.: 61271-86-1
M. Wt: 405.9 g/mol
InChI Key: ZXGBESMHPROCCH-UHFFFAOYSA-N
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Description

1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexyl ring, which is further connected to a piperidin-4-one moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to exhibit analgesic, anti-inflammatory, and antipsychotic activities by interacting with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

61271-86-1

Molecular Formula

C23H26ClF2NO

Molecular Weight

405.9 g/mol

IUPAC Name

1-[4,4-bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride

InChI

InChI=1S/C23H25F2NO.ClH/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)13-9-21(10-14-23)26-15-11-22(27)12-16-26;/h1-8,21H,9-16H2;1H

InChI Key

ZXGBESMHPROCCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCC(=O)CC2)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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